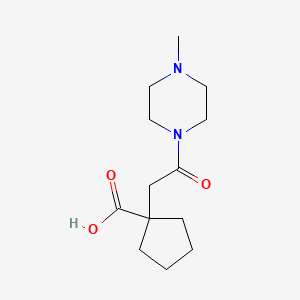
methyl (3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetate
Übersicht
Beschreibung
“Methyl (3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetate” is a compound that has been studied for its potential pharmacological activities . It is a derivative of dihydro-5-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole), a heterocyclic compound . The compound has been synthesized via Knoevenagel condensation reaction followed by Michael addition using L-proline as a catalyst .
Synthesis Analysis
The synthesis of this compound involves a Knoevenagel condensation reaction followed by a Michael addition . L-Proline, an organocatalyst, is used in this process . L-Proline is a bifunctional catalyst that consists of an acidic (COOH) group that acts as a Bronsted acid and a basic amino (NH) group that acts as a Lewis acid .Molecular Structure Analysis
The molecular structure of this compound is complex, as it is a derivative of dihydro-5-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole), a heterocyclic compound . The compound has been evaluated for anti-TB and in vitro cytotoxicity (MDA MB 231) for pharmacological investigations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Knoevenagel condensation reaction followed by a Michael addition . These reactions are part of multicomponent reactions (MCRs), which are synthetic protocols where two or more reactants combine to give a single product .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Methyl (3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetate derivatives have been synthesized and evaluated for their antimicrobial properties. The compounds exhibited varying degrees of antibacterial and antifungal activities, with some showing better activity than others in the series (Reddy et al., 2013).
Synthesis and Characterization
- Novel Derivatives Synthesis : The compound has been used as an intermediate for synthesizing various biologically active derivatives. These derivatives have been characterized and evaluated for potential applications, including antimicrobial and anticancer activities (Liu et al., 2017).
- Electrochemical Studies : Novel Mannich bases containing the this compound moiety have been synthesized. Their electrochemical behavior was studied using techniques like polarography and cyclic voltammetry, revealing insights into their reduction mechanisms (Naik et al., 2013).
Fungicidal Activity
- Fungicidal Properties : Derivatives of this compound have been synthesized and assessed for fungicidal activity. Some showed moderate activity against specific fungal strains, indicating potential applications in agriculture or antifungal therapies (Liu et al., 2014).
Anticancer Activity
- Potential in Anticancer Research : The compound and its derivatives have been explored for their potential as anticancer agents. Several derivatives have shown promising activity against different cancer cell lines, suggesting their relevance in developing new anticancer therapies (Liu et al., 2009).
Structural and Spectral Studies
- Molecular Structure Analysis : Investigations into the structural and spectral properties of this compound and its derivatives have been conducted. These studies provide essential information about their molecular configurations and interactions, which are critical for understanding their biological activities and potential applications (Viveka et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-11(8-12(16)18-2)13(17)15(14-9)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVYDOIXJOVBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CC(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3071586.png)
![3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071592.png)
![3-Cyclopropyl-6-(4-(difluoromethoxy)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071595.png)
![6-(4-(Difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071599.png)
![5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071602.png)
![1-(2-fluorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071608.png)
![3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071611.png)
![1-(2-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071629.png)
![1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071635.png)
![4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine](/img/structure/B3071642.png)

![[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B3071663.png)

